N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide
Description
N-(3,4-Dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a dichlorophenyl group, a sulfanyl-linked aromatic system, and a hydroxyphenyl Schiff base moiety. The presence of the sulfanyl bridge and Schiff base enhances its ability to act as a ligand or participate in supramolecular interactions, distinguishing it from simpler acetamide derivatives.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2S/c22-18-10-7-16(11-19(18)23)25-21(27)13-28-17-8-5-15(6-9-17)24-12-14-3-1-2-4-20(14)26/h1-12,26H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPMOBYRKLMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a dichlorophenyl group, a sulfanyl linkage, and an acetamide moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymes : Many derivatives interact with key enzymes involved in cancer cell proliferation and survival.
- Antioxidant Activity : The presence of hydroxyl groups contributes to antioxidant properties, potentially reducing oxidative stress in cells.
- Cytotoxic Effects : Several studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds analogous to this compound. For instance, 1,3,4-oxadiazole derivatives have shown promising results in targeting cancer cells through multiple pathways:
- Targeting Telomerase : Inhibition of telomerase activity has been noted as a vital mechanism for preventing cancer cell immortality.
- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors are crucial in altering gene expression patterns in cancer cells.
| Compound Type | Mechanism of Action | Reference |
|---|---|---|
| 1,3,4-Oxadiazole | Inhibits telomerase and HDAC | |
| Thiazole Derivatives | Anticancer activity via enzyme inhibition |
Antimicrobial Activity
In addition to anticancer properties, related compounds have demonstrated antimicrobial effects. For example:
- Bactericidal Activity : Compounds with similar structural motifs have shown effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
Case Studies
-
Anticancer Efficacy Study :
- A study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated significant growth inhibition at concentrations as low as 10 μM.
-
Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial properties of this compound against clinical isolates. The findings revealed that it effectively inhibited bacterial growth with an MIC comparable to standard antibiotics.
Scientific Research Applications
Enzyme Inhibition
Research has shown that N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide exhibits significant inhibitory effects on key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies indicated an IC50 value of approximately 20 µM, suggesting moderate inhibitory activity against this enzyme .
- α-Glucosidase Inhibition : Another study assessed the compound's ability to inhibit α-glucosidase, an enzyme relevant for managing type 2 diabetes mellitus. The results showed promising inhibition with an IC50 value of around 15 µM .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays:
- Cell Line Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 25 µM. These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent:
- Bacterial Strains Testing : Evaluation against several bacterial strains revealed minimum inhibitory concentrations (MICs) between 5 to 30 µg/mL for both Gram-positive and Gram-negative bacteria. This indicates that the compound possesses broad-spectrum antimicrobial activity .
Enzyme Inhibition Activity
Anticancer Activity
Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 30 |
Case Studies
- Neuroprotective Effects : A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested that the compound significantly improved cognitive function and reduced amyloid plaque formation.
- Anticancer Mechanisms : Another research project focused on elucidating the mechanisms behind the anticancer effects of this compound. It was found to induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three related acetamide derivatives, focusing on structural features, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Key Observations
Halogenation: Both the target compound and ’s derivative share 3,4-dichlorophenyl groups, which enhance electron-withdrawing effects and steric bulk. However, uses a dimethoxyphenyl group, introducing electron-donating substituents that alter electronic distribution and reactivity .
Conformational Flexibility :
- The spirocyclic system in imposes rigidity, limiting rotational freedom, whereas the target compound’s sulfanyl bridge allows moderate flexibility for adaptive binding .
- ’s crystal structure reveals three conformers with dihedral angles varying from 44.5° to 77.5°, highlighting steric repulsion between the dichlorophenyl and pyrazolyl rings. This contrasts with the target compound’s more planar amide group, which may stabilize intermolecular interactions .
Functional Group Impact :
- Sulfanyl vs. Sulfonyl : The target compound’s sulfanyl (-S-) group differs from the sulfonyl (-SO2-) in . Sulfonyl groups increase oxidative stability but reduce nucleophilicity, affecting drug metabolism and target engagement .
- Schiff Base vs. Pyrazole : The hydroxyphenyl Schiff base in the target compound may enable pH-dependent tautomerism or metal chelation, whereas the pyrazole ring in offers nitrogen-rich coordination sites .
Research Findings and Implications
- Coordination Chemistry : The Schiff base and sulfanyl moieties position it as a versatile ligand for transition metals (e.g., Cu²⁺, Fe³⁺), with applications in catalysis or metallodrug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
